3-(4-Nitrophenyl)isoxazol-5-amine
Overview
Description
“3-(4-Nitrophenyl)isoxazol-5-amine” is a compound with the molecular formula C9H7N3O3 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The molecular weight of “this compound” is 205.17 . The average mass is 205.170 Da and the monoisotopic mass is 205.048737 Da .Chemical Reactions Analysis
Isoxazoles can undergo a variety of reactions. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical and Chemical Properties Analysis
“this compound” is a solid at normal temperatures . More specific physical and chemical properties may need to be determined experimentally.Scientific Research Applications
Synthesis and Modification Methods : One research avenue is the development of green and efficient synthesis methods for isoxazole compounds. For instance, a study detailed a green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using a modified β-cyclodextrin as a catalyst. This process involves complex steps such as the modification of β-cyclodextrin with copper salts and the use of various reagents and conditions to achieve the desired products. The study emphasizes the importance of environmentally friendly methods in synthesizing these compounds (Nature's Scientific Reports).
Pharmacological Research : Isoxazole derivatives are also a focus in pharmacological research. For instance, research on N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors has been conducted to explore their potential against acute myeloid leukemia. This involves complex chemical reactions and synthesis methods to create and modify these compounds for testing their effectiveness as cancer treatments (Nature's Acta Pharmacologica Sinica).
Anticancer Applications : Additionally, isoxazole derivatives have been evaluated for their biological activities, particularly in the context of anticancer applications. Various synthetic methods and biological evaluations are conducted to understand the efficacy of these compounds against different types of cancer (PubMed).
Mechanism of Action
Target of Action
Isoxazole derivatives, to which this compound belongs, have been reported to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
The biological activity of isoxazole derivatives is often attributed to their interaction with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Isoxazole derivatives have been known to interact with multiple biochemical pathways, influencing a variety of cellular processes .
Result of Action
Isoxazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes .
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
Isoxazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities. They are a subject of ongoing research, with a focus on developing new synthetic strategies and designing new isoxazole derivatives . The development of metal-free synthetic routes is a current trend in isoxazole research .
Properties
IUPAC Name |
3-(4-nitrophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFFBDKIJDJYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368463 | |
Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-48-0 | |
Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-nitrophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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